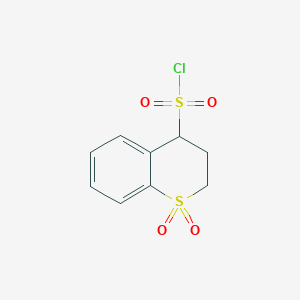
Thiochromane-4-sulfonyl chloride-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiochromane-4-sulfonyl chloride-1,1-dioxide is a sulfur-containing heterocyclic compound. It is a derivative of thiochromane, which is known for its versatile applications in organic synthesis and medicinal chemistry. The compound’s structure includes a sulfonyl chloride group and a dioxide moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiochromane-4-sulfonyl chloride-1,1-dioxide can be synthesized through several methods. One common approach involves the treatment of thiochroman with chlorosulfonic acid, followed by oxidation. Another method includes the reaction of thiochroman with sulfuryl chloride under controlled conditions . These reactions typically require anhydrous conditions and are carried out at low temperatures to prevent decomposition.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Thiochromane-4-sulfonyl chloride-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ bases like triethylamine or pyridine to facilitate the reaction.
Major Products Formed
Sulfonic acids: Formed through oxidation.
Sulfonamides: Result from reduction reactions.
Substituted thiochromanes: Produced via nucleophilic substitution.
Scientific Research Applications
Thiochromane-4-sulfonyl chloride-1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of thiochromane-4-sulfonyl chloride-1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of bioactive compounds and materials .
Comparison with Similar Compounds
Similar Compounds
Thiochroman-4-one: A precursor in the synthesis of thiochromane-4-sulfonyl chloride-1,1-dioxide.
Thiochroman-4-sulfonic acid: An oxidation product of this compound.
Thiochroman-4-sulfonamide: A reduction product of this compound.
Uniqueness
This compound is unique due to its dual functional groups (sulfonyl chloride and dioxide), which provide a versatile platform for various chemical transformations. This makes it a valuable intermediate in both academic research and industrial applications .
Properties
Molecular Formula |
C9H9ClO4S2 |
|---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
InChI Key |
KMLAOIYSLOBUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















